molecular formula C24H27ClN4OS B11212723 N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

Cat. No.: B11212723
M. Wt: 455.0 g/mol
InChI Key: NFBVEMGVKJRFLK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thioxo-dihydroquinazolinyl moiety, and a cyclohexanecarboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the 4-chlorophenyl ethylamine: This can be achieved through the reaction of 4-chlorobenzyl chloride with ethylamine under basic conditions.

    Synthesis of the thioxo-dihydroquinazolinyl intermediate: This involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, with thiourea.

    Coupling of intermediates: The final step involves the coupling of the 4-chlorophenyl ethylamine with the thioxo-dihydroquinazolinyl intermediate and cyclohexanecarboxylic acid under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over palladium.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon with hydrogen.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the chlorophenyl, thioxo-dihydroquinazolinyl, and cyclohexanecarboxamide groups in this compound provides distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H27ClN4OS

Molecular Weight

455.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H27ClN4OS/c25-19-11-7-16(8-12-19)13-14-26-23(30)18-9-5-17(6-10-18)15-27-22-20-3-1-2-4-21(20)28-24(31)29-22/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,30)(H2,27,28,29,31)

InChI Key

NFBVEMGVKJRFLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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